tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate is a chemical compound with the molecular formula C17H17N3O2 and a molecular weight of 295.34 g/mol . It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(3-cyanopyridin-2-yl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the cyanopyridinyl group, which imparts unique properties to this compound.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another compound with a cyanopyridinyl group, used in chemoselective tert-butoxycarbonylation reactions.
Properties
IUPAC Name |
tert-butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)22-16(21)20-14-8-6-12(7-9-14)15-13(11-18)5-4-10-19-15/h4-10H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJABBNRUXAGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718588 |
Source
|
Record name | tert-Butyl [4-(3-cyanopyridin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-65-0 |
Source
|
Record name | Carbamic acid, N-[4-(3-cyano-2-pyridinyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [4-(3-cyanopyridin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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